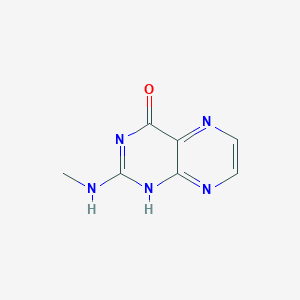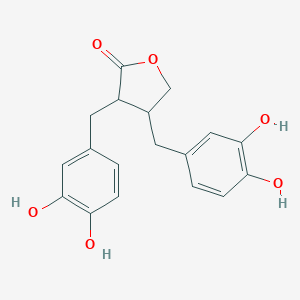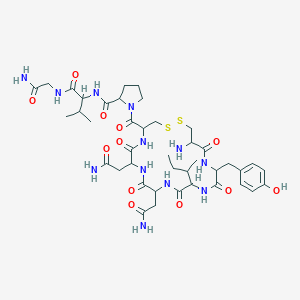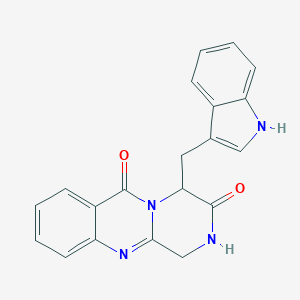
Glyantrypine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glyantrypine is a tricyclic antipsychotic drug that has been used to treat schizophrenia and other psychotic disorders. It was first synthesized in the 1960s and has since been studied extensively for its mechanism of action and potential therapeutic applications. In
科学的研究の応用
Glyantrypine as a Secondary Metabolite in Fungi
Glyantrypine, an indole alkaloid, has been identified as a main secondary metabolite of Aspergillus clavatus. The compound is biosynthesized from anthranilic acid and tryptophan, expanding the variety of metabolites derived from these sources without forming a benzodiazepine (Penn et al., 1992).
Antiviral Properties
Glyantrypine derivatives have shown significant antiviral activities. Specifically, compounds isolated from the mangrove-derived fungus Cladosporium sp. PJX-41, including glyantrypine derivatives, exhibited noteworthy activities against influenza virus A (Peng et al., 2013).
Biosynthesis Insights
Research on the biosynthesis of glyantrypine from radiolabelled amino acid precursors has provided insights into its formation involving anthranilic acid, tryptophan, and glycine. The complex array of other novel alkaloids related to glyantrypine was also highlighted (Penn et al., 1992).
Application in Plant Protection
Glyantrypine-family alkaloids were identified as potential novel antiviral and anti-phytopathogenic-fungus agents, holding promise for application in plant protection. These alkaloids, including synthesized derivatives, exhibited significant activities against Tobacco mosaic virus (TMV) and broad-spectrum fungicidal activities (Hao et al., 2021).
Synthetic Approaches
Efforts in biomimetic total synthesis of glyantrypine, among other fumiquinazoline alkaloids, have been made using tryptophan methyl ester. This synthesis explores the dehydration of anthranilamide to benzoxazine, leading to the rearrangement into glyantrypine (Wang & Ganesan, 2000).
特性
CAS番号 |
142382-42-1 |
|---|---|
製品名 |
Glyantrypine |
分子式 |
C20H16N4O2 |
分子量 |
344.4 g/mol |
IUPAC名 |
4-(1H-indol-3-ylmethyl)-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione |
InChI |
InChI=1S/C20H16N4O2/c25-19-17(9-12-10-21-15-7-3-1-5-13(12)15)24-18(11-22-19)23-16-8-4-2-6-14(16)20(24)26/h1-8,10,17,21H,9,11H2,(H,22,25) |
InChIキー |
YFNRNQBGKNOAPT-UHFFFAOYSA-N |
SMILES |
C1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4=CNC5=CC=CC=C54 |
正規SMILES |
C1C2=NC3=CC=CC=C3C(=O)N2C(C(=O)N1)CC4=CNC5=CC=CC=C54 |
同義語 |
glyantrypine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



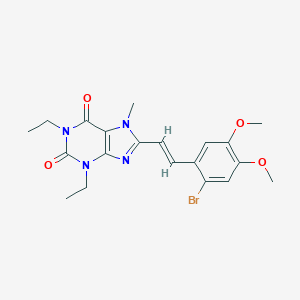
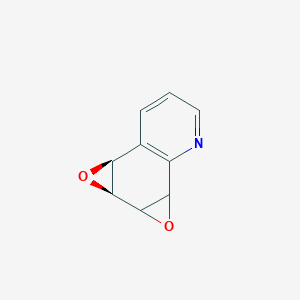


![[3-[[[[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B232858.png)
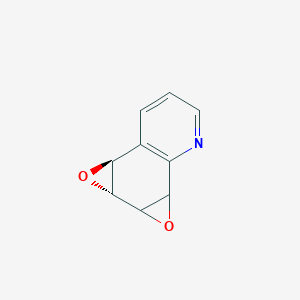
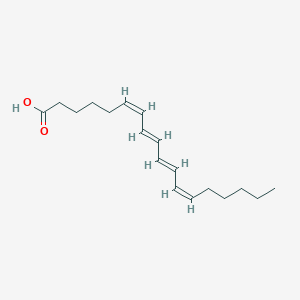
![2-hydroxy-1-(4-methyl-9H-pyrido[3,4-b]indol-1-yl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxypropan-1-one](/img/structure/B232871.png)
